Methyl isonicotinate
Overview
Description
Methyl isonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18257. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pest Management in Agriculture
Methyl isonicotinate is extensively studied as a non-pheromone semiochemical, particularly for thrips pest management. It demonstrates a behavioral response, resulting in increased trap capture of at least 12 thrips species, including major virus vectors like western flower thrips and onion thrips. This compound is primarily used as a lure in conjunction with colored sticky traps for enhanced monitoring of thrips in greenhouses. Its potential extends to other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist alongside insecticides in various crops, both indoors and outdoors (Teulon et al., 2017), (Teulon et al., 2011).
Chemical Synthesis
The synthesis of this compound involves the use of isonicotinic acid and anhydrous methanol as raw materials, with a solid super acid serving as the catalyst. The optimization of various factors such as the ratio of methanol to isonicotinic acid, the dosage of catalyst, and reaction time results in a high yield and purity of this compound, highlighting its potential for large-scale production (Xu-dong, 2004).
Material Science
In material science, this compound is involved in the formation of water-stable zeolite-like metal–organic framework materials. These materials showcase rapid adsorption properties, such as the ability to adsorb methyl orange from water and release it easily. This indicates the potential of this compound in the field of water treatment and purification (Tan et al., 2014).
Chemical Analysis Improvement
This compound has been used to enhance the detectability of pyridine and its derivatives in NMR analysis through the signal amplification by reversible exchange (SABRE) process. The introduction of deuterium labels into these compounds increases the rates of T1 relaxation for the remaining hydrogen nuclei, significantly improving the level of detectable hyperpolarization (Norcott et al., 2018).
Mechanism of Action
Target of Action
Methyl isonicotinate, also known as 4-pyridine carboxylic acid or isonicotinic acid methyl ester , is primarily used as a semiochemical . It is used as an active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
Mode of Action
The only known effect of this compound is that it influences the movement of thrips . It is thought that methyl nicotinate, a similar compound, promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Result of Action
The primary known effect of this compound is its influence on the movement of thrips . It is used as an active ingredient in sticky thrip traps to monitor and catch these pests in greenhouses .
Action Environment
This compound is primarily used in greenhouses as a lure in combination with colored sticky traps for enhanced monitoring of thrips .
Safety and Hazards
Future Directions
Methyl isonicotinate is one of several patented 4-pyridyl carbonyl compounds being investigated for a variety of uses in thrips pest management . It is being mainly used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl isonicotinate It is known that it is used as a semiochemical, which means it is involved in the communication between organisms . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.
Cellular Effects
The cellular effects of This compound It is known to be slightly toxic to the human body, causing irritation to the eyes, skin, and respiratory tract
Molecular Mechanism
The molecular mechanism of This compound It is known to influence the movement of thrips, a type of insect, which suggests it may interact with certain receptors or other biomolecules in these organisms . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
Properties
IUPAC Name |
methyl pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYLDUSSBULGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062433 | |
Record name | Methyl isonicotinate | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |
Record name | Methyl isonicotinate | |
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Vapor Pressure |
0.27 [mmHg] | |
Record name | Methyl isonicotinate | |
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CAS No. |
2459-09-8 | |
Record name | Methyl isonicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2459-09-8 | |
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Record name | Methyl isonicotinate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459098 | |
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Record name | Methyl isonicotinate | |
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Record name | 4-Pyridinecarboxylic acid, methyl ester | |
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Record name | Methyl isonicotinate | |
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Record name | Methyl isonicotinate | |
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Record name | 4-CARBOMETHOXYPYRIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH74GPR4IK | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mode of action is not fully elucidated, research suggests that methyl isonicotinate primarily targets the olfactory system of thrips. [] This interaction triggers behavioral changes, particularly increased walking and take-off behaviors. [] It is believed to act as a kairomone, a chemical signal that benefits the receiver (thrips) at the expense of the emitter (the plant or a synthetic source). [, ]
A: Studies demonstrate that this compound stimulates both walking and take-off behavior in adult female western flower thrips. [] This effect is dose-dependent and influenced by the host plant. [] The increased activity likely contributes to enhanced trap capture observed in field and greenhouse studies. [, , , , , , , , , ]
A: Research in nectarine orchards suggests that this compound remains an effective lure throughout different plant growth stages, despite potential competition from varying host plant odors. [] This finding highlights its potential for practical applications in thrips management.
A: The molecular formula is C7H7NO2, and its molecular weight is 137.14 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , ] These techniques provide information about the compound's structure, functional groups, and interactions with other molecules.
A: Studies have evaluated various dispenser types, including commercial sachets, altered commercial sachets, polyethylene bags, and cotton rolls. [] The release rate is influenced by factors like dispenser type, loading amount, temperature, and air flow. []
A: Temperature is a major determinant of release rate from passive dispensers. [] As expected, higher temperatures generally result in faster release rates. Understanding these factors is crucial for optimizing the use of this compound in pest management strategies.
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